
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopropyl amides and has been shown to exhibit promising pharmacological properties.
作用机制
The exact mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the endocannabinoid system. The compound has been shown to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. The compound has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. In addition, this compound has been shown to modulate various physiological processes such as appetite, mood, and sleep.
实验室实验的优点和局限性
One of the advantages of using 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide in lab experiments is its high potency and selectivity for FAAH inhibition. The compound has been shown to exhibit potent and long-lasting effects in preclinical studies. However, one of the limitations of using this compound is its potential for off-target effects. The compound may interact with other enzymes and receptors, which may lead to unwanted side effects.
未来方向
There are several future directions for the research on 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide. One of the potential applications of the compound is in the treatment of chronic pain and inflammation. Further studies are needed to investigate the efficacy and safety of the compound in human trials. In addition, this compound may have potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and therapeutic potential of the compound in these conditions. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective FAAH inhibitors with improved pharmacological properties.
合成方法
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide involves the reaction of 2-bromo-5-fluoroaniline with 1-cyanocyclopropane carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(1-cyanocyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O/c14-11-3-2-10(15)7-9(11)1-4-12(18)17-13(8-16)5-6-13/h2-3,7H,1,4-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCWXRJLGJUQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)
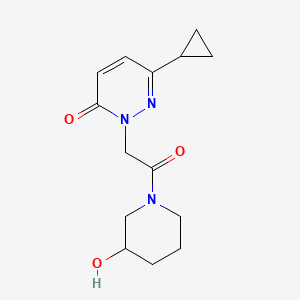
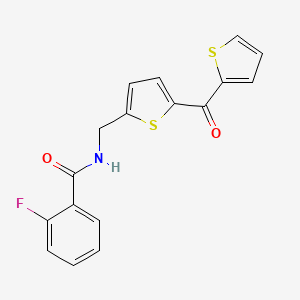
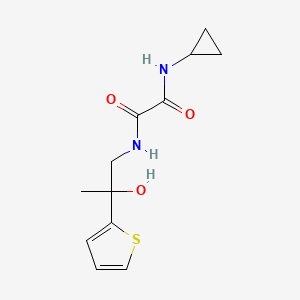
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-morpholinobenzenesulfonamide](/img/structure/B2740817.png)


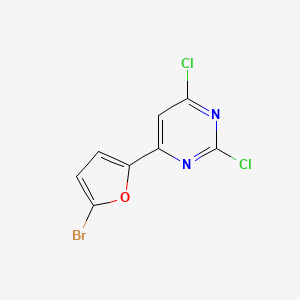
![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)
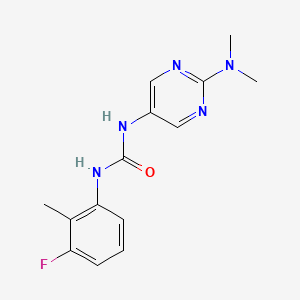
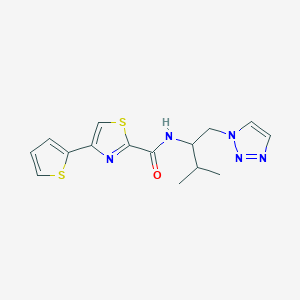
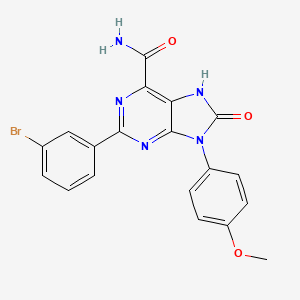
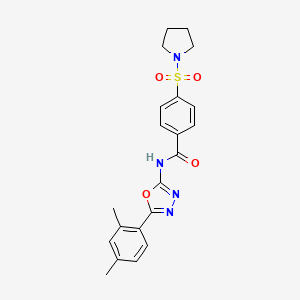
![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)